1-butyl-1H-indole-6-carboxylic acid
Description
1-Butyl-1H-indole-6-carboxylic acid is an indole derivative featuring a butyl group at the N1-position and a carboxylic acid moiety at the C6-position. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. The carboxylic acid group at C6 allows for further functionalization, making this compound a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-butylindole-6-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-7-14-8-6-10-4-5-11(13(15)16)9-12(10)14/h4-6,8-9H,2-3,7H2,1H3,(H,15,16) |
InChI Key |
DQXNHXYJAGOSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- N1 Substituents : The butyl group in the target compound increases steric bulk and lipophilicity compared to methyl (e.g., 1-methyl-1H-indole-6-carboxylic acid) or benzyl groups (e.g., 1-benzyl-6-bromo derivative). This impacts solubility and interaction with hydrophobic binding pockets in biological targets.
- Carboxylic Acid Position : The C6-carboxylic acid (target compound) vs. C2 or C3 positions alters electronic distribution and hydrogen-bonding capacity, influencing reactivity and pharmacological properties.
- Additional Functional Groups : Halogens (e.g., Br in , Cl in ) or aryl groups (e.g., phenyl in ) modulate electronic effects and steric hindrance, affecting synthetic pathways and biological activity.
Comparison :
- Bromination (as in ) requires careful handling due to the reactivity of bromine, whereas alkylation (e.g., butyl introduction) may involve nucleophilic substitution or transition-metal catalysis.
Physicochemical Properties
- Lipophilicity : The butyl group increases logP compared to methyl (estimated logP ~2.5 vs. ~1.8 for 1-methyl-1H-indole-6-carboxylic acid), enhancing membrane permeability but reducing aqueous solubility .
- Acidity : The C6-carboxylic acid (pKa ~4.5) is less acidic than C2 or C3 analogs due to resonance stabilization differences, impacting salt formation and bioavailability.
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